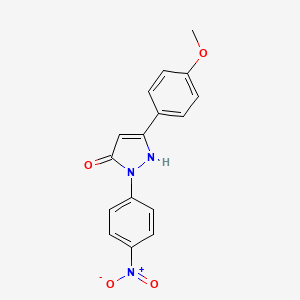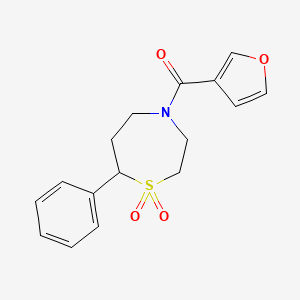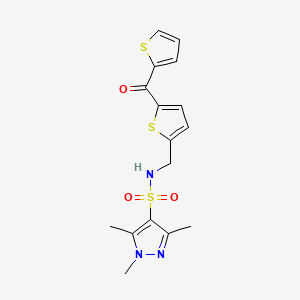![molecular formula C17H20N4O2 B2397381 (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone CAS No. 2034556-31-3](/img/structure/B2397381.png)
(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone is a complex organic molecule, intriguing due to its multifaceted structure comprising a cyclopropyl group, a dihydropyrazolo pyrazine ring, and a tetrahydrobenzo isoxazolyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
This compound can be synthesized via a multi-step process, generally involving the initial formation of the pyrazolo[1,5-a]pyrazine and benzo[d]isoxazole rings followed by their coupling. Typical starting materials include substituted cyclopropyl ketones and pyrazine derivatives. Standard conditions involve the use of strong acids or bases and heating under reflux.
Industrial Production Methods
In an industrial setting, the production of this compound may be scaled up by optimizing each step of the synthetic route. This involves refining reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes a variety of chemical reactions:
Oxidation: Converts some functional groups to carbonyl compounds.
Reduction: Can reduce the cyclopropyl group to an open-chain alkane.
Substitution: Various nucleophiles can attack the ring structures, replacing certain substituents.
Common Reagents and Conditions
Oxidation: Often performed using reagents like potassium permanganate or chromium trioxide.
Reduction: Commonly carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitutions may use reagents such as sodium hydride or lithium diisopropylamide.
Major Products
Major products depend on the reaction type but can include hydroxyl, carbonyl, or amino derivatives.
Scientific Research Applications
This compound has extensive applications in various scientific fields:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its interactions with enzymes and proteins.
Medicine: Potential use in drug development for conditions involving central nervous system disorders.
Industry: Employed in the synthesis of novel materials with unique properties.
Mechanism of Action
Molecular Targets and Pathways
In biological contexts, the mechanism involves binding to specific molecular targets such as receptors or enzymes, influencing cellular pathways. It may exhibit agonistic or antagonistic effects depending on its structural conformation and the target site.
Comparison with Similar Compounds
Similar Compounds
Other compounds with structural similarities include:
(3-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-2-yl)methanone: : Similar backbone structure but different substituent positioning.
(2-cyclopropyl-5,6-dihydropyrazolo[1,5-a]pyrazin-4(3H)-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone: : Varies in the position of double bonds and saturation levels.
Highlighting Uniqueness
What makes (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone unique is its specific configuration, which may impart particular pharmacological properties that are advantageous over other similar compounds.
Hope this was a good start! Want to dive deeper into any specific section?
Properties
IUPAC Name |
(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-(4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c22-17(16-13-3-1-2-4-15(13)23-19-16)20-7-8-21-12(10-20)9-14(18-21)11-5-6-11/h9,11H,1-8,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSRAUZWKDBJWLI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NO2)C(=O)N3CCN4C(=CC(=N4)C5CC5)C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2397302.png)
![2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B2397308.png)
![N-(Furan-2-ylmethyl)-N'-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]oxamide](/img/structure/B2397309.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)prop-2-en-1-one](/img/structure/B2397313.png)
![2-amino-4-(4-ethoxyphenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2397314.png)
![[(1R)-2,2-difluoro-1-(4-methoxyphenyl)ethyl] diethyl phosphate](/img/structure/B2397315.png)
![2-Oxa-6-azaspiro[4.5]decane hydrochloride](/img/structure/B2397316.png)
![ethyl 4-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate](/img/structure/B2397317.png)
![8,8-dimethyl-2-(methylsulfanyl)-8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B2397319.png)


